
P,p'-dihydroxymesocarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,p’-dihydroxymesocarb: is a hydroxylated derivative of mesocarb, a central nervous system stimulant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P,p’-dihydroxymesocarb typically involves the hydroxylation of mesocarb. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure the desired hydroxylation occurs efficiently.
Industrial Production Methods: Industrial production of P,p’-dihydroxymesocarb may involve large-scale chemical reactors where mesocarb is subjected to hydroxylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: P,p’-dihydroxymesocarb undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of P,p’-dihydroxymesocarb.
Applications De Recherche Scientifique
P,p’-dihydroxymesocarb has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a stimulant and its potential neuroprotective properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of P,p’-dihydroxymesocarb involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and uptake. This interaction results in the stimulation of neural activity and potential neuroprotective effects.
Comparaison Avec Des Composés Similaires
Hydroxymesocarb: A hydroxylated derivative of mesocarb with similar chemical properties.
Dihydroxymesocarb: Another hydroxylated derivative with two hydroxyl groups.
Trihydroxymesocarb: A derivative with three hydroxyl groups.
Uniqueness: P,p’-dihydroxymesocarb is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
661466-22-4 |
|---|---|
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[3-[1-(4-hydroxyphenyl)propan-2-yl]-2H-oxadiazol-5-yl]-3-(4-oxocyclohexa-2,5-dien-1-ylidene)urea |
InChI |
InChI=1S/C18H18N4O4/c1-12(10-13-2-6-15(23)7-3-13)22-11-17(26-21-22)20-18(25)19-14-4-8-16(24)9-5-14/h2-9,11-12,21,23H,10H2,1H3,(H,20,25) |
Clé InChI |
CASPCIIGVYPZHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


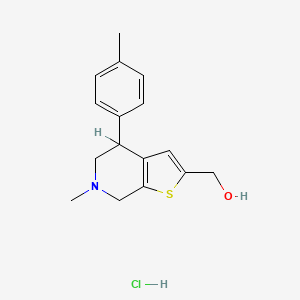
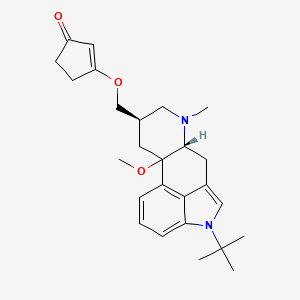


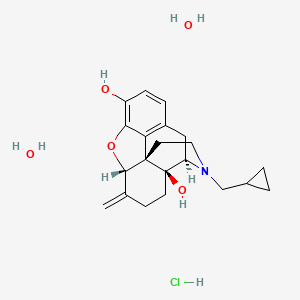
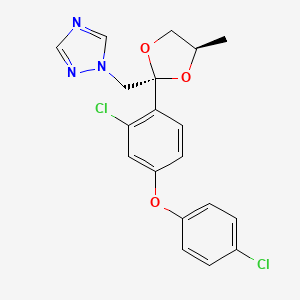

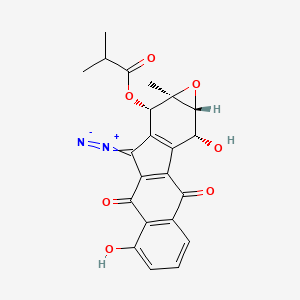

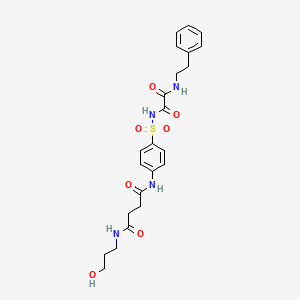

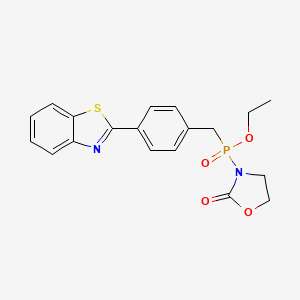

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
